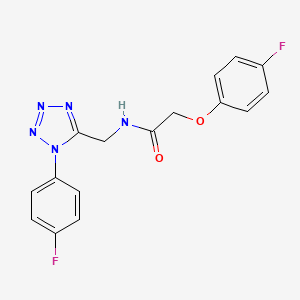

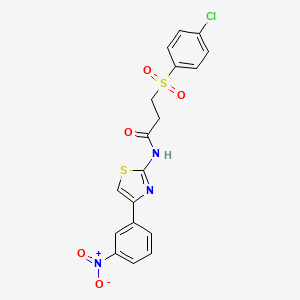

![molecular formula C16H15N3O2S B2930799 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 773152-30-0](/img/structure/B2930799.png)

3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridines are known to have a wide spectrum of biological activity . They are of special interest due to their potential as immunomodulators targeting Janus Kinase 3 (JAK3), which plays crucial roles in modulating a number of inflammatory and immune mediators .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines involves the Thorpe–Ziegler reaction from 3-cyanopyridine-2(1H)-thiones . The amides of 3-aminothieno[2,3-b]pyridine-2-carboxylic acids are known to react readily with carbonyl compounds, aldehydes, or cyclic ketones . This reaction is usually carried out in boiling AcOH or toluene in the presence of catalytic amounts of acids .Molecular Structure Analysis

Thieno[2,3-b]pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis

The reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin in the presence of catalytic amounts of sulfuric acid gave 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones .科学的研究の応用

Antiproliferative Activity

The synthesis and antiproliferative activities of thienopyridine derivatives, including 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, have been investigated. These compounds exhibit activity against specific enzymes, such as phospholipase C, and modifications at certain positions on the molecule can significantly influence their biological activity. Such studies provide insight into the structure-activity relationships of these compounds (van Rensburg et al., 2017).

Antianaphylactic Activity

Research has also delved into the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their esters, demonstrating antianaphylactic activities. This highlights the potential of such compounds in the development of new therapeutic agents targeting allergic reactions (Wagner et al., 1993).

Polymer Synthesis Applications

The compound and related derivatives have been utilized as monomers for the synthesis of high-performance polymers such as polyamides and polyimides. These materials exhibit desirable properties such as high solubility in polar solvents, good film-forming capabilities, and stability at high temperatures. This research underscores the compound's utility in the development of advanced materials with potential applications in electronics and aerospace industries (Yang & Lin, 1995).

Antimicrobial Activity

Synthetic efforts have led to thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives with demonstrated antimicrobial activities. These findings suggest the potential of 3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide derivatives in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Gad-Elkareem et al., 2011).

作用機序

Target of Action

Similar compounds have been found to inhibit pim-1 kinases , which play a crucial role in cell cycle progression, apoptosis, and transcription.

Mode of Action

It’s known that the compound reacts with ninhydrin in the presence of catalytic amounts of sulfuric acid to form 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′h)-triones .

Biochemical Pathways

Similar compounds have been found to inhibit gluconeogenesis , a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.

Pharmacokinetics

It’s noted that compounds with similar structures have high tpsa values, indicating a probable low ability to penetrate through the cell membrane or blood-brain barrier .

Result of Action

Similar compounds have shown various types of biological activity, including antibacterial effects and anti-cancer effects .

Action Environment

It’s worth noting that the reaction outcome of similar compounds substantially depends on the conditions and the substrate structure .

将来の方向性

特性

IUPAC Name |

3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-8-6-9(2)18-16-12(8)13(17)14(22-16)15(21)19-10-4-3-5-11(20)7-10/h3-7,20H,17H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKSHWUICBPTQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC=C3)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

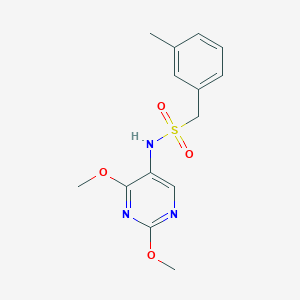

![N-(2-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2930716.png)

![1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane](/img/structure/B2930719.png)

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}propanoate](/img/structure/B2930720.png)

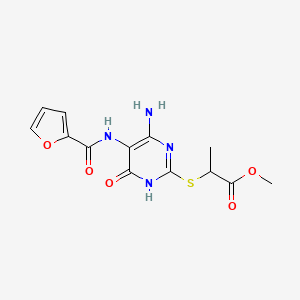

![ethyl 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930728.png)

methanone](/img/structure/B2930731.png)

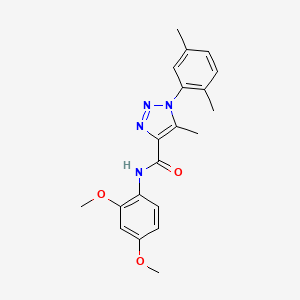

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2930737.png)

![(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2930738.png)

![4-isopropyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2930739.png)